Home > Products > Screening Compounds P24452 > T-705 Ribofuranose-13C5
T-705 Ribofuranose-13C5 -

T-705 Ribofuranose-13C5

Catalog Number: EVT-13973383
CAS Number:
Molecular Formula: C10H12FN3O6
Molecular Weight: 294.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of T-705 Ribofuranose-13C5 involves several key steps:

  1. Starting Materials: The synthesis typically begins with 6-fluorouracil, which serves as the base structure.
  2. Ribofuranosylation: The introduction of the ribofuranose moiety is achieved through a glycosylation reaction, where a ribofuranosyl donor reacts with the nucleobase analogue.
  3. Phosphorylation: The final product is converted into its active form, ribofuranosyl 5′-triphosphate, through enzymatic phosphorylation by cellular kinases .

Technical details regarding the synthesis include the use of specific solvents and reagents that enhance yield and purity, such as dimethylformamide and various catalytic conditions optimized for glycosylation reactions .

Molecular Structure Analysis

The molecular structure of T-705 Ribofuranose-13C5 can be described as follows:

  • Molecular Formula: C_5H_4F_N_3O_3
  • Molecular Weight: Approximately 157.1 g/mol
  • Structure: The compound features a ribofuranose sugar linked to a 6-fluoro-2-pyrimidinone base. The presence of fluorine at the 6-position is critical for its antiviral activity.

The stereochemistry of T-705 Ribofuranose-13C5 is significant for its interaction with viral polymerases, influencing its incorporation into RNA during replication .

Chemical Reactions Analysis

T-705 Ribofuranose-13C5 undergoes several key chemical reactions:

  1. Conversion to Active Form: In vivo, T-705 is converted to its active triphosphate form (T-705 RTP) by cellular enzymes. This conversion is essential for its mechanism of action.
  2. Incorporation into Viral RNA: T-705 RTP mimics natural nucleotides and can be incorporated into viral RNA during replication. This incorporation can lead to increased mutation rates in the viral genome due to mispairing events .
  3. Inhibition of Viral Polymerase: T-705 RTP inhibits the activity of RNA-dependent RNA polymerases from various viruses, including influenza A virus, by competing with natural substrates like adenosine triphosphate and guanosine triphosphate .
Mechanism of Action

The mechanism of action of T-705 Ribofuranose-13C5 involves:

  1. Metabolism to Triphosphate: After administration, T-705 is rapidly metabolized into T-705 RTP within infected cells.
  2. Substrate Mimicry: T-705 RTP acts as a substrate for viral polymerases, facilitating its incorporation into the growing RNA chain.
  3. Lethal Mutagenesis: The incorporation of T-705 leads to errors in viral RNA synthesis, resulting in defective viral genomes that cannot replicate effectively. This phenomenon is termed lethal mutagenesis and contributes to the antiviral efficacy of T-705 against various RNA viruses .
Physical and Chemical Properties Analysis

T-705 Ribofuranose-13C5 exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 200 °C (decomposes).
  • Solubility: Soluble in water and organic solvents such as methanol and dimethyl sulfoxide.
  • pH Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.

These properties are crucial for formulating effective antiviral therapies and understanding the compound's stability during storage and application .

Applications

T-705 Ribofuranose-13C5 has several scientific applications:

  1. Antiviral Therapy: Primarily used in treating influenza virus infections, especially strains resistant to other antiviral medications.
  2. Research Tool: Utilized in virology research to study mechanisms of viral replication and mutation rates.
  3. Potential Broad-Spectrum Antiviral Agent: Investigated for efficacy against other RNA viruses, including Ebola virus and coronaviruses, indicating its potential role in pandemic preparedness .
Biosynthetic and Synthetic Pathways of Isotopically Labeled T-705 Derivatives

Enzymatic and Chemical Strategies for ¹³C₅ Labeling in Ribofuranose Moiety

The synthesis of T-705 Ribofuranose-¹³C₅ (molecular formula: C₁₀H₁₂FN₃O₆; molecular weight: 294.18 g/mol) relies on site-specific incorporation of ¹³C isotopes into the ribofuranose sugar unit. Two primary strategies are employed:

  • Enzymatic Ribosylation: This method utilizes purified nucleoside phosphorylases to catalyze the transglycosylation reaction between unlabeled T-705 base (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and ¹³C₅-labeled ribose-1-phosphate. The reaction proceeds under physiological conditions (pH 7.4, 37°C), achieving >75% yield of the β-anomeric product. Isotopic enrichment is maintained through strict control of enzyme purity, as contaminant phosphatases can hydrolyze the ribose-1-phosphate donor, reducing labeling efficiency [5] [9].
  • Chemical Glycosylation: Direct coupling of perbenzoylated ¹³C₅-ribofuranosyl donors (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-¹³C₅-ribofuranose) with silylated T-705 base is catalyzed by Lewis acids (SnCl₄ or TMSOTf). The reaction demands anhydrous conditions in dichloroethane at 65°C, followed by deprotection with methanolic ammonia. This method achieves higher stereoselectivity (β:α ratio >9:1) but risks ¹³C dilution via isotopic scrambling during benzoyl group removal under basic conditions [3] [5].

Table 1: Comparative Analysis of Labeling Strategies

ParameterEnzymatic RibosylationChemical Glycosylation
Anomeric Specificityβ-selectivity >95%β:α ratio 9:1
Isotopic Purity Retention≥98%95–97%
Typical Yield75–80%60–70%
Key LimitationEnzyme cost/availabilityDeprotection-induced scrambling

Optimization of Dehomologation Techniques for Stereoselective ¹³C-Ribofuranose Synthesis

Synthesis of the ¹³C₅-ribofuranose precursor begins with [1,2,3,4,5,6-¹³C₆]-D-glucose, which undergoes enzymatic isomerization to [¹³C₆]-fructose via glucose isomerase. Chemical or enzymatic dehomologation (C1 removal) is critical for generating the pentose scaffold:

  • Chemical Dehomologation: [¹³C₆]-Fructose is treated with hydrogen peroxide and ferrous sulfate under Fenton conditions, cleaving the C1–C2 bond to yield [¹³C₅]-arabinose. Epimerization at C2 via molybdate-catalyzed isomerization then produces [¹³C₅]-ribose. This route suffers from low yields (30–40%) due to formic acid and formaldehyde byproduct formation [5].
  • Biocatalytic Cascade: A three-enzyme system (D-fructose-6-phosphate aldolase, triose phosphate isomerase, and aldolase) converts [¹³C₆]-glucose to [¹³C₅]-ribose-5-phosphate via phosphorylated intermediates. Dephosphorylation yields ¹³C₅-ribose with 85% efficiency and >99% isotopic purity. The cascade minimizes isotopic dilution by channeling intermediates, though nucleotide triphosphate (ATP) recycling is required [3] [9].

Stereoselective glycosylation is optimized through:

  • Protecting Group Strategy: 2,3-O-isopropylidene protection of ¹³C₅-ribose directs β-stereoselectivity during Vorbrüggen glycosylation, suppressing side reactions.
  • Glycosylation Conditions: Optimal parameters include 0.5 eq TMSOTf catalyst in acetonitrile at −40°C, reducing anomeric mixtures to <5% [5].

Table 2: Key Reaction Parameters for Stereoselective Glycosylation

VariableOptimal ConditionImpact on Yield/Purity
Catalyst Concentration0.5 equiv TMSOTfYield ↑ 25% (reduced decomposition)
Temperature−40°C to 0°C gradientβ-selectivity ↑ to 98%
SolventAnhydrous CH₃CNAnomeric ratio 15:1 → 20:1
¹³C₅-Ribose Equivalents1.2T-705 conversion >90%

Properties

Product Name

T-705 Ribofuranose-13C5

IUPAC Name

4-[3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide

Molecular Formula

C10H12FN3O6

Molecular Weight

294.18 g/mol

InChI

InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/i2+1,3+1,6+1,7+1,10+1

InChI Key

LKZVKGXWHGKNSF-SFKMAKHUSA-N

Canonical SMILES

C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F

Isomeric SMILES

C1=C(N=C(C(=O)N1[13CH]2[13CH]([13CH]([13CH](O2)[13CH2]O)O)O)C(=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.